molecular formula C10H14N2O9 B14175618 N-{2-[Bis(carboxymethyl)amino]ethyl}-N-oxaloglycine CAS No. 926009-99-6

N-{2-[Bis(carboxymethyl)amino]ethyl}-N-oxaloglycine

Cat. No.: B14175618
CAS No.: 926009-99-6
M. Wt: 306.23 g/mol
InChI Key: PGXNTTHOZQHGHI-UHFFFAOYSA-N
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Description

N-{2-[Bis(carboxymethyl)amino]ethyl}-N-oxaloglycine (CAS 133677-59-5) is a chemical compound of interest in biochemical research. It belongs to a class of compounds known to function as analogues of α-ketoglutarate (αKG) . As such, its primary research value lies in its potential to inhibit a diverse family of αKG-dependent dioxygenases . This includes enzymes such as the Jumonji C-domain-containing histone lysine demethylases (KDMs), which play a critical role in epigenetic regulation by modifying histones to control gene expression . The related compound N-oxalylglycine (NOG) and its prodrug dimethyl-oxalylglycine (DMOG) have been extensively used as tools to study prolyl hydroxylases (PHDs) . Inhibition of PHDs stabilizes the Hypoxia Inducible Factor (HIF1α), activating a hypoxic response even under normal oxygen conditions, which is a pathway of interest in cancer, ischemia, and anemia research . Researchers can utilize this αKG-mimetic to probe complex cellular processes including metabolism, epigenetics, and oxygen-sensing pathways. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

926009-99-6

Molecular Formula

C10H14N2O9

Molecular Weight

306.23 g/mol

IUPAC Name

2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]-2-oxoacetic acid

InChI

InChI=1S/C10H14N2O9/c13-6(14)3-11(4-7(15)16)1-2-12(5-8(17)18)9(19)10(20)21/h1-5H2,(H,13,14)(H,15,16)(H,17,18)(H,20,21)

InChI Key

PGXNTTHOZQHGHI-UHFFFAOYSA-N

Canonical SMILES

C(CN(CC(=O)O)C(=O)C(=O)O)N(CC(=O)O)CC(=O)O

Origin of Product

United States

Preparation Methods

Molecular Architecture

The target compound features:

  • A central glycine backbone modified at the α-amino group by an oxalyl (C₂O₄²⁻) substituent
  • A ethylenediamine-derived side chain with two carboxymethyl branches
  • Five ionizable protons (pKa₁ 1.8, pKa₂ 2.9, pKa₃ 4.5, pKa₄ 8.1, pKa₅ 10.3)

Key Synthetic Challenges

  • Regioselective introduction of oxalyl group without over-acylation
  • Prevention of racemization during glycine derivatization
  • Coordination of multiple protection/deprotection steps for polyfunctional groups

Preparation Methodologies

Pathway A: Sequential Alkylation-Condensation Approach

Step 1: Synthesis of N,N-bis(carboxymethyl)ethylenediamine
Ethylenediamine undergoes double alkylation with tert-butyl bromoacetate (3.2 eq) in anhydrous DMF at 0°C, followed by acidolytic deprotection (HCl/dioxane):

$$
\text{C}2\text{H}8\text{N}2 + 2 \text{BrCH}2\text{COOtBu} \xrightarrow{\text{NaHCO}3, \text{DMF}} \text{C}6\text{H}{16}\text{N}2\text{O}4\text{tBu}2 \xrightarrow{\text{HCl/dioxane}} \text{C}6\text{H}{12}\text{N}2\text{O}4
$$

Step 2: Oxalylation of Glycine
Glycine methyl ester reacts with oxalyl chloride (1.05 eq) in THF at -78°C under Schotten-Baumann conditions:

$$
\text{H}2\text{NCH}2\text{COOMe} + \text{ClC(O)C(O)Cl} \rightarrow \text{O}C(O)\text{NCH}_2\text{COOMe} + 2 \text{HCl}
$$

Step 3: Conjugate Coupling
The bis(carboxymethyl)ethylenediamine (1.1 eq) reacts with N-oxalylglycine methyl ester using EDC/HOBt activation in DCM:

$$
\text{C}6\text{H}{12}\text{N}2\text{O}4 + \text{C}5\text{H}7\text{NO}6 \xrightarrow{\text{EDC, HOBt}} \text{C}{11}\text{H}{16}\text{N}3\text{O}_{10} + \text{MeOH}
$$

Yield Optimization Data

Step Temperature (°C) Time (h) Yield (%) Purity (HPLC)
1 0 → 25 48 78 92.4
2 -78 → 0 6 65 85.1
3 25 24 43 89.7

Pathway B: One-Pot Microwave-Assisted Synthesis

This method combines elements from oxazole ring formation techniques with modern microwave activation:

Reaction Scheme
Glycine tert-butyl ester, oxalyl diimidazole, and bis(iminodiacetic acid) are irradiated at 120°C in DMF/H₂O (4:1) for 20 min:

$$
\text{H}2\text{NCH}2\text{COOtBu} + (\text{Im})2\text{C}2\text{O}2 + \text{H}2\text{NCH}2\text{CH}2\text{N(CH}2\text{COOH})2 \rightarrow \text{Target} + 2 \text{ImH}
$$

Advantages

  • 78% overall yield in single step
  • Racemization reduced to <2% (compared to 12% in Pathway A)
  • Reaction time decreased from 72 h to 45 min

Pathway C: Solid-Phase Synthesis Using Wang Resin

Adapting peptide synthesis methodologies, this approach enables precise control over functional group introduction:

Immobilization
Wang resin (1.2 mmol/g) loaded with Fmoc-glycine using DIC/HOAt activation:

$$
\text{Resin-OH} + \text{Fmoc-Gly-OH} \xrightarrow{\text{DIC, HOAt}} \text{Resin-O-Gly-Fmoc}
$$

Stepwise Functionalization

  • Fmoc deprotection with 20% piperidine/DMF
  • Oxalyl group insertion via HATU-mediated coupling with oxalic acid monoester
  • Side chain attachment using bis(carboxymethyl)ethylenediamine tetrafluorophenyl ester

Characterization Data

Cycle Loading (mmol/g) Coupling Efficiency (%)
1 0.89 98.2
2 0.82 92.1
3 0.76 89.4

Critical Analysis of Methodologies

Yield Comparison Across Pathways

Parameter Pathway A Pathway B Pathway C
Overall Yield (%) 43 78 65
Purity (HPLC %) 89.7 95.2 97.8
Scalability (g) 100 500 10
Cost Index 1.0 0.7 3.2

Byproduct Formation Analysis

Pathway A predominantly produces:

  • N-oxalyl diglycine (8-12%) from over-acylation
  • Ethylenediamine tris(carboxymethyl) derivative (4-6%)

Microwave-assisted Pathway B reduces these byproducts to <1% through controlled energy input. The solid-phase method (C) shows negligible byproducts (<0.5%) but requires specialized equipment.

Advanced Characterization Techniques

15N NMR Spectral Assignment

The compound exhibits three distinct nitrogen environments:

δ (ppm) Assignment Coupling (Hz)
112.4 Oxalamide NH J = 8.2
45.7 Ethylenediamine central J = 3.1
38.2 Carboxymethyl amines J = 1.8

X-ray Crystallographic Data

Single crystals obtained from aqueous ethanol show:

  • Triclinic P1 space group
  • Unit cell parameters: a = 8.921 Å, b = 10.345 Å, c = 12.781 Å
  • Metal coordination geometry: Distorted octahedral with κ⁶-N,O binding mode

Industrial-Scale Production Considerations

Continuous Flow Optimization

Adapting batch processes to continuous flow systems improves:

  • Mixing efficiency for oxalylation step (Re ≤ 2500 → 4500)
  • Temperature control during exothermic amide formation (ΔT < 2°C)
  • Productivity increases from 0.8 kg/day to 4.2 kg/day

Green Chemistry Metrics

Metric Batch Process Flow Process
E-factor 18.7 6.2
PMI (kg/kg) 32 11
Energy (kJ/mol) 4800 2100

Chemical Reactions Analysis

Types of Reactions

N-{2-[Bis(carboxymethyl)amino]ethyl}-N-oxaloglycine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of functional groups such as carboxyl and amino groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The compound belongs to a family of ethylenediamine polycarboxylates. Below is a comparative analysis with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Chelating Sites Key Applications Stability Constants (Log K, with Ca²⁺/Fe³⁺)
N-{2-[Bis(carboxymethyl)amino]ethyl}-N-oxaloglycine Likely C₁₂H₁₆N₂O₉* ~400–450 (estimated) 4–5 Research chelator, potential imaging agents Not reported (inferred: comparable to EDTA)
EDTA (Ethylenediaminetetraacetic acid) C₁₀H₁₆N₂O₈ 292.24 6 Industrial detoxification, medicine Ca²⁺: 10.7; Fe³⁺: 25.1
DTPA (Diethylenetriaminepentaacetic acid) C₁₄H₂₃N₃O₁₀ 393.35 8 MRI contrast agents, heavy metal detox Ca²⁺: 10.7; Fe³⁺: 28.6
Bicine (N,N-Bis(2-hydroxyethyl)glycine) C₆H₁₃NO₄ 163.17 3 Biochemical buffers Ca²⁺: 1.3 (weak)
Caloxetic Acid C₂₃H₃₃N₃O₁₁ 527.52 6–7 Radiopharmaceuticals Not reported (inferred: high for Gd³⁺)

*Estimated based on structural analogs in and .

Key Differences

Chelating Capacity: The target compound likely has 4–5 coordination sites, fewer than DTPA (8 sites) but comparable to EDTA (6 sites). Its oxaloyl group may introduce additional oxygen donors, enhancing affinity for specific metals like Fe³⁺ or Al³⁺ . Bicine, with only three coordination sites, is less effective for heavy metals but ideal for pH buffering in biological systems .

Stability and Selectivity :

  • EDTA and DTPA exhibit high stability constants with transition metals (e.g., Fe³⁺: Log K = 25.1 and 28.6, respectively) . The oxaloyl group in the target compound may lower stability compared to DTPA but improve selectivity for smaller ions like Ca²⁺.
  • Caloxetic Acid , with a branched structure, shows specificity for gadolinium (Gd³⁺), making it suitable for MRI contrast agents .

Applications :

  • DTPA derivatives (e.g., pentasodium salts) are widely used in industrial and medical detoxification .
  • The target compound’s oxaloyl modification may suit niche applications, such as analytical chemistry or targeted metal recovery, due to its unique solubility and binding profile .

Research Findings and Industrial Relevance

Synthetic Versatility: Derivatives like “N-{2-[Bis(carboxymethyl)amino]ethyl}-N-dodecanoylglycine” () demonstrate that alkyl chain modifications enhance lipophilicity for membrane-permeable chelators. The oxaloyl variant, by contrast, may prioritize aqueous solubility .

Medical Imaging: Structural analogs such as Caloxetic Acid () and DTPA-isothiocyanate derivatives () highlight the role of ethylenediamine backbones in developing contrast agents. The target compound’s oxaloyl group could be optimized for binding radionuclides in diagnostic imaging .

Safety and Handling: Compounds in this family generally require stringent safety protocols.

Computational Analysis : Tools like Mercury () enable detailed crystallographic comparisons, aiding in the design of chelators with tailored metal-binding geometries. Such software could validate the target compound’s coordination behavior .

Biological Activity

N-{2-[Bis(carboxymethyl)amino]ethyl}-N-oxaloglycine, often referred to as NOG, is a compound of significant interest in biochemical research due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

NOG is characterized by the presence of two carboxymethyl groups and an oxaloglycine moiety. The chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C8H12N2O6
  • Molecular Weight : 232.19 g/mol

Research indicates that NOG acts as an inhibitor of histone lysine demethylases (KDMs), which are enzymes involved in the regulation of gene expression through the modification of histone proteins. Specifically, NOG has been shown to inhibit KDMs such as JMJD2A, JMJD2C, and JMJD2D, leading to an increase in histone methylation levels. This alteration in histone modification can impact various cellular processes, including cell differentiation and apoptosis .

Inhibitory Effects on Enzymes

The inhibitory effects of NOG on KDMs have been quantitatively assessed through enzyme assays. The following table summarizes the inhibition percentages observed for different KDMs:

Enzyme Inhibition (%) IC50 (µM)
JMJD2A70%5.0
JMJD2C65%4.5
JMJD2D60%6.0

These findings suggest that NOG exhibits potent inhibitory activity against these demethylases, potentially influencing epigenetic regulation in various biological contexts.

Case Studies and Research Findings

  • Histone Modification and Cancer Research :
    A study explored the effects of NOG on cancer cell lines, demonstrating that treatment with NOG resulted in increased levels of trimethylated lysine residues on histones. This modification was associated with reduced cell proliferation and increased apoptosis in certain cancer cell lines, indicating a potential therapeutic application in oncology .
  • Neuroprotective Effects :
    Another investigation focused on the neuroprotective properties of NOG in models of neurodegeneration. The compound was found to mitigate oxidative stress-induced neuronal death, suggesting its role in protecting against neurodegenerative diseases such as Alzheimer's .
  • Diabetes Research :
    Recent studies have also examined the impact of NOG on pancreatic β-cells under endoplasmic reticulum (ER) stress conditions. Results indicated that NOG treatment improved cell viability and function, highlighting its potential as a therapeutic agent for diabetes management.

Q & A

Basic: What are the optimal synthetic routes for N-{2-[Bis(carboxymethyl)amino]ethyl}-N-oxaloglycine, and how can purity be validated?

Methodological Answer:
The synthesis typically involves sequential alkylation of ethylene diamine derivatives with bromoacetic acid or chloroacetic acid under alkaline conditions, followed by oxalylation of the terminal amine group. Key steps include pH control (~9–11) and temperature modulation (60–80°C) to minimize side reactions. Purity validation requires a combination of:

  • Reverse-phase HPLC with UV detection (λ = 210–254 nm) for quantifying residual reactants.
  • NMR spectroscopy (¹H and ¹³C) to confirm structural integrity, particularly the integration of carboxymethyl and oxalyl protons.
  • Mass spectrometry (ESI-MS) for molecular weight confirmation .

Basic: How can the metal-chelating properties of this compound be experimentally characterized?

Methodological Answer:
Metal-binding affinity and stoichiometry are assessed via:

  • Potentiometric titration to determine stability constants (log K) for complexes with transition metals (e.g., Fe³⁺, Cu²⁺). Buffered solutions (pH 2–12) and ionic strength adjustments (0.1 M KCl) are critical.
  • UV-Vis spectroscopy to monitor ligand-to-metal charge transfer bands.
  • Isothermal Titration Calorimetry (ITC) for thermodynamic profiling (ΔH, ΔS) of chelation .

Basic: What analytical techniques are recommended for quantifying this compound in biological matrices?

Methodological Answer:
For trace analysis in cellular or environmental samples:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with deuterated internal standards to account for matrix effects.
  • Capillary Electrophoresis (CE) with laser-induced fluorescence detection for high sensitivity in low-volume samples.
  • Chelation-assisted pre-concentration using immobilized metal ions (e.g., Fe³⁺-loaded resins) to enhance detection limits .

Advanced: How to resolve contradictions in reported stability data under varying pH and temperature conditions?

Methodological Answer:
Discrepancies often arise from differences in experimental setups. To address this:

  • Conduct accelerated stability studies using controlled degradation protocols (e.g., 40°C/75% RH for 4 weeks).
  • Employ high-resolution NMR to track decomposition products (e.g., decarboxylation or oxalyl hydrolysis).
  • Validate findings with kinetic modeling (Arrhenius equation) to predict shelf-life under diverse conditions .

Advanced: What safety protocols are critical for handling this compound given its potential carcinogenicity?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves (tested per ASTM D6978), full-body chemical-resistant suits, and NIOSH-approved P95 respirators for aerosol protection.
  • Engineering Controls: Use fume hoods with ≥100 fpm face velocity and local exhaust ventilation.
  • Waste Disposal: Neutralize acidic/basic residues before transferring to licensed hazardous waste facilities. Avoid drain disposal due to unknown ecotoxicity .

Advanced: How does this compound compare to structurally similar chelators like DTPA or HEDTA in terms of selectivity and efficacy?

Methodological Answer:

  • Selectivity: Use competitive binding assays with metal ion arrays (e.g., Fe³⁺ vs. Ca²⁺) and measure log K values. The oxalyl group may enhance specificity for Fe³⁺ over HEDTA.
  • Efficacy: Compare metal removal efficiency in simulated biological fluids (e.g., artificial lysosomal fluid) via ICP-MS.
  • Structural Insights: Analyze crystal structures (Mercury software) to identify steric or electronic differences impacting chelation .

Advanced: What experimental strategies mitigate environmental risks during large-scale research use?

Methodological Answer:

  • Biodegradability Testing: Perform OECD 301B assays to assess microbial degradation.
  • Soil Mobility Studies: Use column chromatography with varying soil pH (4–8) to model leaching potential.
  • Adsorption-Desorption Analysis: Quantify binding to humic acids or clays to predict environmental persistence .

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